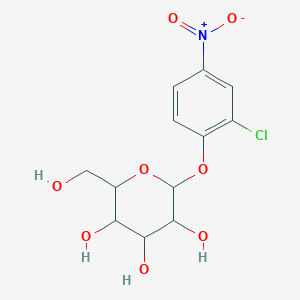

2-Chloro-4-nitrophenyl-a-D-mannopyranoside

Description

Contextualization as a Chromogenic Glycoside Substrate in Enzymatic Assays

The primary function of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside in biochemical research is as a chromogenic substrate. biosynth.com In an enzymatic assay, a substrate is a molecule upon which an enzyme acts. A chromogenic substrate is designed such that when it is broken down by an enzyme, it releases a colored compound.

The enzymatic hydrolysis of the glycosidic bond in 2-Chloro-4-nitrophenyl-α-D-mannopyranoside by the enzyme α-mannosidase cleaves the molecule into two parts: the mannose sugar and the 2-chloro-4-nitrophenol (B164951) molecule. The latter, under appropriate pH conditions, is a colored compound. The intensity of the color produced is directly proportional to the amount of 2-chloro-4-nitrophenol released, which in turn reflects the activity of the α-mannosidase enzyme. This allows for the quantitative measurement of the enzyme's activity by spectrophotometry.

Overview of Primary Research Applications in Enzymology and Glycobiology

The principal application of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside is in the field of enzymology for the detection and quantification of α-mannosidase activity. biosynth.com This is particularly important in the context of glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans).

A significant research application is in the diagnostic screening for α-mannosidosis, a rare inherited lysosomal storage disorder. biosynth.com This disease is characterized by a deficiency of the enzyme α-mannosidase, leading to the accumulation of mannose-rich oligosaccharides in various tissues and causing a range of clinical problems. Assays using 2-Chloro-4-nitrophenyl-α-D-mannopyranoside can be employed to measure the level of α-mannosidase activity in patient samples, such as leukocytes or other nucleated cells. A significantly reduced or absent enzyme activity is indicative of the disease.

While other substrates, such as those that are fluorogenic, are also used for this purpose, chromogenic substrates like 2-Chloro-4-nitrophenyl-α-D-mannopyranoside offer a straightforward and accessible method for enzymatic analysis in research and clinical chemistry laboratories.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside.

| Property | Value |

| Chemical Formula | C₁₂H₁₄ClNO₈ |

| Molecular Weight | 335.69 g/mol biosynth.com |

| CAS Number | 65446-24-4 biosynth.com |

| Appearance | Off-white to white powder |

| Purity | Typically ≥97% |

| Storage | 2-8°C, protected from light |

Detailed Research Findings

Research utilizing 2-Chloro-4-nitrophenyl-α-D-mannopyranoside has been instrumental in characterizing the function and deficiency of α-mannosidase. The enzymatic assay using this substrate is based on a clear and quantifiable reaction.

The core research finding facilitated by this compound is the determination of α-mannosidase activity levels. In a typical assay, the substrate is incubated with a biological sample (e.g., cell lysate) under controlled conditions of temperature and pH. The rate of formation of the colored 2-chloro-4-nitrophenolate ion is monitored over time using a spectrophotometer. This rate is then used to calculate the enzyme activity, often expressed in units such as micromoles of product formed per minute per milligram of protein.

While specific kinetic parameters (Km and Vmax) for the interaction of α-mannosidase with 2-Chloro-4-nitrophenyl-α-D-mannopyranoside are not widely reported in publicly accessible literature, the compound's utility is well-established in qualitative and semi-quantitative assays for detecting enzyme deficiency. The presence of the chloro and nitro groups on the phenyl ring influences the electronic properties of the aglycone, affecting the susceptibility of the glycosidic bond to enzymatic cleavage.

The application of this substrate has been pivotal in studies aiming to understand the biochemical basis of α-mannosidosis. By enabling the reliable detection of deficient enzyme activity, it has contributed to the characterization of this genetic disorder and has been a valuable tool in the development and monitoring of potential therapeutic strategies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Strategies for the Chemical Synthesis of 2-Chloro-4-nitrophenyl Glycosides

The chemical synthesis of 2-chloro-4-nitrophenyl glycosides is a multi-step process that requires the careful preparation of the aglycone (aryl moiety) and the stereoselective formation of the glycosidic bond.

The aryl moiety, 2-chloro-4-nitrophenol (B164951), is a crucial precursor. Various synthetic routes have been developed for its preparation, often starting from readily available industrial chemicals.

One common method involves the oxidative chlorination of 4-nitrophenol. In this approach, 4-nitrophenol is treated with hydrochloric acid in the presence of an oxidizing agent, such as hydrogen peroxide or nitric acid. This process yields 2-chloro-4-nitrophenol with high efficiency. The reaction conditions, such as temperature and reactant ratios, are controlled to optimize the yield and minimize the formation of byproducts like 2,6-dichloro-4-nitrophenol.

Another synthetic pathway starts with 2-methoxy-5-nitroaniline. This method involves a diazotization reaction followed by a Sandmeyer reaction to produce 2-chloro-4-nitroanisole. The desired 2-chloro-4-nitrophenol is then obtained through a nucleophilic substitution reaction to cleave the methyl ether. Calculations using the Gaussian98 program have been employed to predict the position of nucleophilic substitution by analyzing the Mulliken charges of the carbons in the benzene ring of 2-chloro-4-nitroanisole.

Direct chlorination of nitrophenol in an inert organic solvent is another reported method, which can avoid the use of large amounts of acid and reduce waste.

Table 1: Selected Synthetic Routes for 2-Chloro-4-nitrophenol

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

|---|---|---|---|

| 4-Nitrophenol | Hydrochloric acid, Hydrogen peroxide | - | 2-Chloro-4-nitrophenol |

| 2-Methoxy-5-nitroaniline | Diazotizing agent, Copper(I) chloride | 2-Chloro-4-nitroanisole | 2-Chloro-4-nitrophenol |

This table summarizes various methods for synthesizing the aryl precursor of the title compound.

The formation of the α-glycosidic linkage between the mannose sugar and the 2-chloro-4-nitrophenol aglycone is a critical step that dictates the final product's utility as a substrate for α-mannosidase. Achieving high stereoselectivity for the α-anomer (a 1,2-cis relationship for mannose) is a significant challenge in carbohydrate chemistry.

Several glycosylation methods can be employed:

Promoter-Mediated Glycosylation: A common strategy involves activating a glycosyl donor, such as a thioglycoside, with a promoter system. For instance, an N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (AgOTf) system can be used to couple a protected mannosyl donor with the 2-chloro-4-nitrophenol acceptor. This method is effective for creating α-linked mannosides.

Direct Glycosylation with DMC: A protecting-group-free method utilizes 2-chloro-1,3-dimethylimidazolinium chloride (DMC) to directly convert a reducing sugar into the corresponding p-nitrophenyl glycoside in an aqueous solution. For sugars like mannose, which have a hydroxyl group at the C-2 position that is cis to the anomeric hydroxyl in the alpha form, this reaction stereoselectively yields the 1,2-trans product, which corresponds to the desired α-glycoside.

Enzymatic Synthesis: Transglycosylation reactions catalyzed by enzymes like cyclodextrin glucanotransferase offer an alternative approach. In this method, a donor substrate provides the sugar moiety, which is then transferred to an acceptor like 2-chloro-4-nitrophenyl β-maltoside. While this example produces a more complex oligosaccharide, the principle can be adapted for the synthesis of simpler glycosides.

Design and Synthesis of Modified Analogues for Mechanistic Probes

To investigate enzyme mechanisms and develop more specific assays, modified analogues of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside are synthesized. These modifications can alter substrate specificity or introduce labels for detection.

Modifying the carbohydrate portion of the molecule can significantly impact how it interacts with an enzyme. These derivatization strategies are used to probe the active site of an enzyme and to create substrates with tailored properties. While much of the specific research has focused on oligosaccharide substrates for enzymes like α-amylase, the chemical principles are broadly applicable.

Strategies include:

Deoxygenation and Halogenation: Creating deoxy or halogenated derivatives at specific positions on the sugar ring can alter the binding affinity and hydrolysis rate. For example, the synthesis of 6-bromo-6-deoxy and 6-azido-6-deoxy derivatives of 2-chloro-4-nitrophenyl β-D-maltopentaoside has been shown to produce substrates that are rapidly hydrolyzed by human α-amylases.

Introduction of Hydrophobic Groups: Adding hydrophobic moieties can lead to lower Michaelis-Menten constants (Km), indicating a higher affinity of the enzyme for the substrate. An example is the synthesis of a 6-O-(N-isopropyl)carbamoyl derivative, which proved to be a useful substrate for human α-amylase.

Anhydro Derivatives: The formation of an internal ether linkage, such as a 3,6-anhydro bridge on a glucopyranosyl residue, creates a conformationally rigid structure that can be used to study enzyme specificity.

Table 2: Examples of Derivatization for Altered Substrate Specificity

| Modification Type | Example Functional Group | Target Enzyme (in reported studies) | Observed Effect |

|---|---|---|---|

| Halogenation | 6-Bromo-6-deoxy | Human α-Amylase | Rapid hydrolysis, useful as blocked substrate |

| Azidation | 6-Azido-6-deoxy | Human α-Amylase | Rapid hydrolysis, useful as blocked substrate |

| Carbamoylation | 6-O-(N-isopropyl)carbamoyl | Human α-Amylase | Lower Km value, rapid hydrolysis |

This table illustrates strategies for modifying glycoside substrates to probe enzyme function, based on studies of related compounds.

For many diagnostic assays, it is crucial that the chromogenic substrate is cleaved only by the target enzyme. The incorporation of "blocking groups" prevents the action of other interfering enzymes, thereby enhancing the specificity and utility of the assay.

A key strategy involves modifying the non-reducing end of the carbohydrate. For instance, the introduction of a 4,6-O-(3-ketobutylidene) group onto a 2-chloro-4-nitrophenyl glycoside creates a blocked substrate. This modification makes the substrate resistant to cleavage by α-glucosidase, which might otherwise interfere with an assay for α-amylase. The target enzyme, α-amylase, can still cleave the internal glycosidic bonds, leading to a measurable signal. The synthesis of such blocked substrates can be achieved through enzymatic transglycosylation.

Similarly, modifications such as the introduction of bromo or azido groups can create substrates that are hydrolyzed at a single, specific linkage by the target enzyme, making them highly useful as blocked-type substrates for assays. These modifications effectively direct the enzyme's activity, leading to a more accurate and reliable measurement.

Enzymatic Hydrolysis: Mechanisms and Kinetic Characterization

Substrate Specificity Profiling

The interaction of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside with different classes of glycoside hydrolases reveals a high degree of specificity, primarily towards α-mannosidases.

Reactivity with α-Mannosidases from Various Sources

2-Chloro-4-nitrophenyl-α-D-mannopyranoside is widely recognized as a substrate for α-mannosidases (EC 3.2.1.24) from a variety of biological sources. Upon hydrolysis by α-mannosidase, the colorless substrate is cleaved, releasing 2-chloro-4-nitrophenol (B164951), a yellow-colored product that can be quantified spectrophotometrically to determine enzyme activity.

This substrate plays a crucial role in the diagnosis of α-mannosidosis, a lysosomal storage disorder in humans caused by a deficiency in lysosomal α-mannosidase. unimelb.edu.aubiosynth.com The compound is readily hydrolyzed by human lysosomal α-mannosidase , and its use in diagnostic assays is well-established. unimelb.edu.aubiosynth.com

Beyond its application in human diagnostics, this substrate is also employed to characterize α-mannosidases from other species. For instance, it is a known substrate for jack bean α-mannosidase , a well-studied plant-derived enzyme. Furthermore, studies on feline and bovine mannosidosis have utilized this compound to assay for both lysosomal and neutral α-mannosidase activities, indicating its reactivity with these mammalian enzymes. nih.gov While the compound is widely used, specific kinetic parameters such as Michaelis-Menten constants (Km) and maximum velocity (Vmax) for its interaction with various α-mannosidases are not extensively documented in readily available literature. However, for the related substrate, p-nitrophenyl α-D-mannoside, the Km for bovine liver neutral α-mannosidase is reported to be relatively low, suggesting strong binding. nih.gov

Table 1: Reactivity of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside with α-Mannosidases from Various Sources

| Enzyme Source | Reactivity/Application |

| Human Lysosomes | Substrate for diagnostic assays of α-mannosidosis. unimelb.edu.aubiosynth.com |

| Jack Bean | Known substrate for this plant-derived α-mannosidase. |

| Feline Liver | Used to assay for lysosomal and neutral α-mannosidase activity. nih.gov |

| Bovine Liver | Used to assay for lysosomal and neutral α-mannosidase activity. nih.gov |

Elucidation of Catalytic Hydrolysis Mechanisms

While detailed mechanistic studies specifically on the enzymatic hydrolysis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside are not extensively available, the general principles of glycoside hydrolase mechanisms can be inferred from studies on analogous compounds, particularly other nitrophenyl-glycosides.

Investigating Glycosidic Bond Cleavage Pathways

The enzymatic hydrolysis of glycosides by retaining α-mannosidases is understood to proceed via a double displacement mechanism. This pathway involves a covalent glycosyl-enzyme intermediate and results in the net retention of the anomeric configuration. The process can be broken down into two main steps:

Glycosylation: A nucleophilic residue in the enzyme's active site (typically a carboxylate group from an aspartate or glutamate (B1630785) residue) attacks the anomeric carbon of the mannoside. Concurrently, a second acidic residue (also typically a carboxylate) protonates the glycosidic oxygen, facilitating the departure of the aglycone (2-chloro-4-nitrophenol). This step forms a covalent mannosyl-enzyme intermediate with an inverted anomeric configuration.

Deglycosylation: A water molecule, activated by the now basic second carboxylate residue, attacks the anomeric carbon of the mannosyl-enzyme intermediate. This cleaves the covalent bond and releases the mannose with its original α-anomeric configuration, regenerating the free enzyme.

Studies on the non-enzymatic hydrolysis of related compounds like 4-nitrophenyl-β-D-glucoside have shown that the cleavage of the glycosidic C-O bond is a key step, which can be influenced by pH and the participation of neighboring groups. chemrxiv.orgchemrxiv.org

Role of Intramolecular Neighboring Group Participation

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and stereochemistry of chemical reactions. wikipedia.orgdalalinstitute.com In the context of glycoside hydrolysis, a neighboring functional group within the substrate molecule can act as an internal nucleophile.

For 1,2-trans-glycosides, such as 2-Chloro-4-nitrophenyl-α-D-mannopyranoside, the hydroxyl group at the C2 position is positioned to participate in the hydrolysis reaction. In the hydroxide-promoted hydrolysis of the related compound 4-nitrophenyl-α-D-mannopyranoside, there is evidence for neighboring group participation by the C2-oxyanion. unimelb.edu.au This participation involves the formation of a transient 1,2-anhydro sugar (epoxide) intermediate.

In enzymatic hydrolysis by retaining α-mannosidases, the role of substrate-assisted catalysis, where the C2-hydroxyl group might assist in the reaction, is a topic of ongoing investigation. While the primary mechanism involves the enzyme's catalytic residues, interactions between the substrate's functional groups and the enzyme's active site are crucial for catalysis. Studies on the hydrolysis of 2-O-substituted methyl glucopyranosides have highlighted the complex interplay between the anomeric configuration and the participation of the C2-substituent. researchgate.net

Transition State Analysis using Kinetic Isotope Effects

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the transition state structure of a chemical reaction. By measuring the reaction rate with isotopically labeled substrates, information about bond breaking and formation in the rate-determining step can be obtained.

While specific KIE studies on the enzymatic hydrolysis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside are not found in the reviewed literature, studies on the non-enzymatic hydrolysis of similar compounds provide valuable insights. For instance, the hydrolysis of 4-nitrophenyl-β-D-glucoside exhibits different kinetic isotope effects under varying pH conditions, indicating shifts in the reaction mechanism. chemrxiv.orgchemrxiv.org An inverse solvent isotope effect (k(HO⁻)/k(DO⁻) < 1) observed at high pH for this compound is consistent with a mechanism involving the formation of a 1,2-anhydrosugar, which is indicative of neighboring group participation. chemrxiv.orgchemrxiv.org

In enzymatic systems, KIE studies on glycoside hydrolases have been instrumental in confirming the nature of the transition state, which often has significant oxocarbenium ion character. For α-mannosidases, the transition state is expected to adopt a conformation that allows for optimal stabilization of the developing positive charge at the anomeric carbon as the glycosidic bond is cleaved.

Quantitative Enzyme Kinetics

The quantitative analysis of enzyme kinetics is fundamental to understanding the efficiency and mechanism of an enzyme. For the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside by α-mannosidase, this involves the determination of several key parameters that describe the interaction between the enzyme and its substrate.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km value indicates a higher affinity.

kcat (the turnover number) is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is calculated as Vmax/[E]T, where [E]T is the total enzyme concentration. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While specific Km, Vmax, and kcat values for the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside by any specific α-mannosidase are not documented in the available search results, studies on analogous substrates provide a framework for how these would be determined. For instance, the Km of goat seminal plasma α-mannosidase for the related substrate p-nitrophenyl α-D-mannoside was found to be 0.695 mM. nih.gov The determination of these parameters for 2-Chloro-4-nitrophenyl-α-D-mannopyranoside would involve measuring the initial reaction rates at various substrate concentrations and then fitting the data to the Michaelis-Menten equation, typically using a Lineweaver-Burk plot or non-linear regression analysis.

A study on modified 2-chloro-4-nitrophenyl beta-D-maltopentaosides, which are structurally related, showed that human α-amylases displayed smaller Km values for compounds with hydrophobic modifications, indicating a higher affinity for these substrates. nih.gov This suggests that the chloro and nitro substitutions on the phenyl ring of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside likely influence its Km value with α-mannosidases compared to the unsubstituted phenyl-α-D-mannopyranoside.

Table 1: Michaelis-Menten Parameters for α-Mannosidase with a Related Substrate No direct data is available for 2-Chloro-4-nitrophenyl-a-D-mannopyranoside. The following table presents data for a related compound to illustrate the parameters.

| Enzyme Source | Substrate | Km (mM) | Reference |

|---|---|---|---|

| Goat Seminal Plasma α-Mannosidase | p-nitrophenyl α-D-mannoside | 0.695 | nih.gov |

Enzyme inhibitors are molecules that decrease an enzyme's activity. Inhibition studies are vital for understanding enzyme mechanisms and for the development of therapeutic agents.

IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%. It is an empirical value that is dependent on the experimental conditions, including substrate concentration.

Kᵢ (inhibition constant) is a more fundamental measure of the affinity of an inhibitor for an enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor.

Specific IC₅₀ and Kᵢ values for inhibitors of α-mannosidase using 2-Chloro-4-nitrophenyl-α-D-mannopyranoside as the substrate are not available in the searched literature. However, numerous studies have characterized inhibitors of α-mannosidases using other substrates. For example, swainsonine (B1682842) is a well-known potent inhibitor of α-mannosidases. nih.govnih.gov The determination of IC₅₀ and Kᵢ values for an inhibitor of α-mannosidase using 2-Chloro-4-nitrophenyl-α-D-mannopyranoside would involve measuring the enzyme activity at various inhibitor concentrations while keeping the substrate concentration constant. The data would then be analyzed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the Kᵢ value.

A study on swainsonine analogues demonstrated that the 8a-epimer and 8,8a-diepimer of swainsonine are competitive inhibitors of lysosomal α-mannosidases with Kᵢ values of 7.5 x 10⁻⁵ M and 2 x 10⁻⁶ M, respectively. nih.gov

Table 2: Inhibition Constants for α-Mannosidase Inhibitors with Related Substrates No direct data is available for inhibition studies using this compound. The following table presents data for known inhibitors to illustrate these parameters.

| Inhibitor | Enzyme Target | Ki | Mode of Inhibition | Reference |

|---|---|---|---|---|

| 8a-epimer of swainsonine | Lysosomal α-mannosidase | 7.5 x 10-5 M | Competitive | nih.gov |

| 8,8a-diepimer of swainsonine | Lysosomal α-mannosidase | 2 x 10-6 M | Competitive | nih.gov |

The catalytic activity of enzymes is highly dependent on environmental factors such as pH and temperature.

pH: Each enzyme has an optimal pH at which its activity is maximal. Deviations from the optimal pH can lead to changes in the ionization state of amino acid residues in the active site and on the enzyme surface, affecting substrate binding and catalysis. For α-mannosidases, the optimal pH can vary depending on the source. For example, goat seminal plasma α-mannosidase has an optimal pH of 4.0. nih.gov The determination of the pH optimum for the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside would involve measuring the enzyme activity across a range of pH values.

Temperature: Enzyme activity generally increases with temperature up to an optimal point. Beyond this optimum, the enzyme starts to denature, leading to a rapid loss of activity. The temperature optimum is a balance between the increased rate of reaction and the rate of thermal denaturation.

While specific data on the pH and temperature profiles for the enzymatic hydrolysis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside is not available, studies on related substrates indicate that these factors significantly impact α-mannosidase activity. For example, the activity of a purified α-mannosidase from starfish was shown to have a distinct pH and temperature optimum when assayed with 4-nitrophenyl α-d-mannopyranoside. researchgate.net

Structure-activity relationship (SAR) studies investigate how the chemical structure of a substrate or inhibitor affects its interaction with an enzyme. For the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside, the substituents on the phenyl ring play a critical role in its recognition and cleavage by α-mannosidase.

Studies on modified 2-chloro-4-nitrophenyl beta-D-maltopentaosides have shown that hydrophobic modifications can lead to smaller Km values, indicating a tighter binding to the enzyme. nih.gov This suggests that the chloro and nitro groups on 2-Chloro-4-nitrophenyl-α-D-mannopyranoside are important for its interaction with the active site of α-mannosidase. A detailed SAR study would involve synthesizing and testing a series of related compounds with different substituents on the phenyl ring to systematically probe the structural requirements for optimal binding and catalysis.

Applications in Advanced Biochemical and Glycobiology Research

Functional Characterization of Glycosidases and Glycosyltransferases

2-Chloro-4-nitrophenyl-α-D-mannopyranoside is instrumental in the functional analysis of enzymes that modify carbohydrate structures, particularly α-mannosidases. These enzymes are pivotal in the post-translational modification and degradation of glycoproteins.

Probing Glycoprotein (B1211001) Processing and Degradation Pathways

Glycoprotein processing is a critical cellular function involving the sequential removal and addition of sugar residues to nascent polypeptide chains. α-Mannosidases play a key role in this process by trimming mannose residues from N-linked glycans in the endoplasmic reticulum and Golgi apparatus. The substrate 2-Chloro-4-nitrophenyl-α-D-mannopyranoside is specifically designed to be recognized and cleaved by certain α-mannosidases, such as the Golgi α-mannosidase II.

When this substrate is hydrolyzed by the enzyme, it releases 2-chloro-4-nitrophenol (B164951), a chromophore that can be readily detected and quantified spectrophotometrically. This allows researchers to measure the activity of specific α-mannosidases involved in the glycoprotein processing pathway. By monitoring the rate of chromophore release, scientists can investigate the kinetics and substrate specificity of these enzymes, providing insights into the regulation of glycoprotein maturation. Furthermore, this substrate aids in studying the degradation of misfolded glycoproteins, a crucial quality control mechanism within the cell.

Studies on Carbohydrate Metabolism and Related Enzyme Deficiencies

Beyond glycoprotein processing, α-mannosidases are also integral to the catabolism of carbohydrates within the lysosome. Deficiencies in lysosomal α-mannosidase activity lead to a group of genetic disorders known as lysosomal storage diseases, with α-mannosidosis being a prime example. In this condition, the inability to break down mannose-containing oligosaccharides results in their accumulation within lysosomes, leading to widespread cellular dysfunction.

The use of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside is critical for the diagnosis and study of such enzyme deficiencies. Assays employing this substrate can accurately measure the residual α-mannosidase activity in patient samples, such as fibroblasts or leukocytes. This quantitative analysis is fundamental for confirming a diagnosis of α-mannosidosis and for monitoring the efficacy of potential therapeutic interventions like enzyme replacement therapy.

Development and Optimization of Enzymatic Assay Methodologies

The properties of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside make it an excellent tool for the development of robust and sensitive enzymatic assays.

Design of Chromogenic Assays for Hydrolase Activity Quantification

The core principle behind using 2-Chloro-4-nitrophenyl-α-D-mannopyranoside in an assay is its ability to produce a colored product upon enzymatic cleavage. The substrate itself is colorless, but the resulting 2-chloro-4-nitrophenolate ion (formed under alkaline conditions) exhibits a strong absorbance at a specific wavelength, typically around 405 nm.

The design of a typical chromogenic assay involves incubating the enzyme sample with a known concentration of the substrate in a suitable buffer. The reaction is allowed to proceed for a defined period, after which it is stopped, often by adding a strong base which also serves to maximize the color development of the phenolate (B1203915) ion. The absorbance of the solution is then measured, and the amount of product formed can be calculated using the Beer-Lambert law. This straightforward and cost-effective method allows for the precise quantification of hydrolase activity in various biological samples.

Comparative Evaluation with Alternative Substrates

While highly effective, 2-Chloro-4-nitrophenyl-α-D-mannopyranoside is one of several substrates available for measuring α-mannosidase activity. A common alternative is p-nitrophenyl-α-D-mannopyranoside, which also releases a chromogenic product (p-nitrophenol). The choice between these substrates can depend on the specific enzyme being studied and the required sensitivity of the assay. The chloro-substitution in 2-Chloro-4-nitrophenyl-α-D-mannopyranoside can alter the electronic properties of the molecule, potentially affecting its affinity (Km) and the turnover rate (kcat) by the enzyme.

Fluorogenic substrates, such as 4-methylumbelliferyl-α-D-mannopyranoside, represent another class of alternatives. These substrates offer significantly higher sensitivity, as the released fluorophore can be detected at much lower concentrations than chromophores. However, fluorogenic assays require more specialized equipment (a fluorometer) and can be more susceptible to interference from fluorescent compounds in the sample.

Table 1: Comparison of Substrate Properties

| Feature | 2-Chloro-4-nitrophenyl-α-D-mannopyranoside | p-Nitrophenyl-α-D-mannopyranoside | 4-Methylumbelliferyl-α-D-mannopyranoside |

| Detection Method | Colorimetric | Colorimetric | Fluorometric |

| Product | 2-Chloro-4-nitrophenol | p-Nitrophenol | 4-Methylumbelliferone |

| Relative Sensitivity | Moderate | Moderate | High |

| Instrumentation | Spectrophotometer | Spectrophotometer | Fluorometer |

| Common Use | Routine enzyme assays, inhibitor screening | Routine enzyme assays | High-sensitivity assays, diagnostics |

High-Throughput Screening for Enzyme Inhibitors and Activators

The chromogenic nature of the assay using 2-Chloro-4-nitrophenyl-α-D-mannopyranoside makes it highly amenable to high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of chemical compounds to identify potential inhibitors or activators of a target enzyme. In the context of drug discovery, finding inhibitors of α-mannosidases could be relevant for developing treatments for certain cancers or viral infections where these enzymes are overactive.

For HTS, the enzymatic reaction is typically performed in microplate formats (e.g., 96- or 384-well plates). Each well contains the enzyme, the substrate, and a different test compound. After incubation, the absorbance in each well is measured using a microplate reader. A decrease in color development compared to a control indicates the presence of an enzyme inhibitor, while an increase suggests an activator. The simplicity and scalability of this assay make it a powerful tool in the early stages of drug discovery and for fundamental research into enzyme regulation.

Applications in Automated Enzymatic Synthesis Systems

The development of automated and high-throughput enzymatic synthesis systems relies on simplified and easily monitorable reaction protocols. 2-Chloro-4-nitrophenyl-α-D-mannopyranoside and related compounds are instrumental in this context due to their chromogenic nature. The enzymatic cleavage of the glycosidic bond releases 2-chloro-4-nitrophenol, a yellow-colored chromophore. This color change provides a continuous and straightforward spectrophotometric signal for real-time monitoring of reaction progress.

This characteristic is particularly advantageous for screening enzyme libraries or optimizing reaction conditions without the need for complex and time-consuming analytical steps like chromatography. For instance, in glycosyltransferase reactions, the reverse reaction can be monitored by detecting the release of the phenolic chromophore, a method that simplifies the process by avoiding the direct preparation and measurement of nucleotide sugars. rsc.org The simplicity of this detection method makes it highly amenable to integration into automated liquid handling platforms, thereby accelerating the discovery and engineering of novel enzymes for carbohydrate synthesis.

Utilization in Glycosyltransferase-Catalyzed Sugar Nucleotide Synthesis

Glycosyltransferases (GTs) typically catalyze the transfer of a sugar moiety from an activated sugar nucleotide donor to an acceptor molecule. However, these reactions are often reversible. Research has shown that the thermodynamic equilibrium for certain GT reactions can favor the reverse reaction when an activated acceptor substrate like 2-chloro-4-nitrophenol is used. rsc.org

In this reverse-reaction approach, 2-Chloro-4-nitrophenyl-α-D-mannopyranoside can function as an artificial glycosyl donor. By supplying the mannoside and a nucleotide diphosphate (B83284) (e.g., GDP) to a suitable mannosyltransferase, the enzyme can catalyze the synthesis of the corresponding sugar nucleotide (e.g., GDP-mannose). rsc.orgmdpi.com This strategy is significant because it provides an alternative and sometimes more convenient route to producing valuable sugar nucleotides, which are often expensive and complex to synthesize chemically. rsc.org Using simple, chromogenic glycosyl donors can effectively drive the equilibrium of the reaction towards the synthesis of these essential biosynthetic intermediates. mdpi.com

The chromogenic properties of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside make it an excellent tool for the directed evolution and engineering of glycosyltransferases. High-throughput screening is a cornerstone of enzyme engineering, and this substrate provides a direct visual or spectrophotometric assay for enzyme activity. rsc.org

By utilizing the reverse reaction, where the mannoside acts as the donor, libraries of mutant glycosyltransferases can be rapidly screened for variants with altered properties. rsc.org For example, researchers can select for enzymes with an expanded substrate scope, improved catalytic efficiency, or enhanced stability. The intensity of the color produced from the released 2-chloro-4-nitrophenol is proportional to the enzyme's activity, allowing for the rapid identification of superior enzyme variants from a large pool of mutants. This screening technique, based on the reversibility of the GT reaction, facilitates the development of custom biocatalysts for specific synthetic applications. rsc.org

Probing Receptor-Ligand Interactions

Bacterial adhesion to host cells is a critical first step in the initiation of many infections. For uropathogenic Escherichia coli (UPEC), the primary cause of urinary tract infections (UTIs), this adhesion is mediated by the FimH adhesin, a lectin located at the tip of type 1 pili. rsc.orgnih.gov FimH specifically recognizes and binds to α-D-mannose-containing glycoproteins on the surface of bladder epithelial cells. nih.govacs.org

Blocking this interaction with a competitive inhibitor is a promising anti-adhesive therapeutic strategy that could prevent infection without the use of antibiotics. nih.govnih.gov Pioneering work in this field identified that phenyl α-D-mannopyranosides are effective FimH inhibitors. researchgate.net Notably, it was discovered that the 2-chloro-4-nitro derivative, 2-Chloro-4-nitrophenyl-α-D-mannopyranoside, is a particularly potent FimH antagonist. nih.govresearchgate.net The aromatic aglycone (the 2-chloro-4-nitrophenyl group) engages in favorable hydrophobic interactions with a region of the FimH binding site known as the "tyrosine gate," significantly boosting its binding affinity compared to mannose itself or simple alkyl mannosides. rsc.orgnih.gov This enhanced potency has made the compound a benchmark molecule and a foundational structure for the design and development of new, more advanced FimH antagonists to combat UTIs and other FimH-mediated diseases. nih.govresearchgate.net

Computational and Structural Modeling of Interactions

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-chloro-4-nitrophenyl-α-D-mannopyranoside, docking studies are instrumental in elucidating its binding to the active site of α-mannosidases.

Prediction of Binding Poses and Affinities with Target Enzymes

Molecular docking simulations predict the most favorable binding poses of 2-chloro-4-nitrophenyl-α-D-mannopyranoside within the catalytic pocket of α-mannosidase. These predictions are based on scoring functions that estimate the binding affinity. While specific docking studies on this particular substrate are not extensively detailed in public literature, the principles of these investigations are well-established. For instance, in studies involving similar substrates, the mannose ring of the substrate is often observed to adopt specific conformations, such as the ¹S₅ skew-boat, which is crucial for proper positioning within the active site. researchgate.net The docking process would involve preparing the three-dimensional structures of both the ligand (2-chloro-4-nitrophenyl-α-D-mannopyranoside) and the enzyme, followed by a search algorithm to explore various binding modes. The final predicted pose would be the one with the lowest binding energy, indicating the most stable complex.

Identification of Key Active Site Interactions (e.g., hydrogen bonding, electrostatic, hydrophobic interactions)

The binding of 2-chloro-4-nitrophenyl-α-D-mannopyranoside to the active site of α-mannosidase is stabilized by a network of non-covalent interactions. Molecular docking studies are crucial for identifying the specific amino acid residues involved in these interactions.

Hydrogen Bonding: The hydroxyl groups of the mannopyranoside moiety are expected to form a network of hydrogen bonds with polar and charged residues in the enzyme's active site.

Electrostatic Interactions: The nitro group of the nitrophenyl aglycone can participate in electrostatic interactions with charged residues.

Computational studies on related enzyme-ligand complexes have revealed the importance of these interactions in substrate recognition and binding. nih.gov

| Interaction Type | Potential Interacting Residues in α-Mannosidase | Substrate Moiety Involved |

| Hydrogen Bonding | Asp, Glu, Asn, Gln, Tyr | Hydroxyl groups of mannose |

| Electrostatic Interactions | Arg, Lys, His | Nitro group of nitrophenyl |

| Hydrophobic Interactions | Phe, Trp, Leu, Val | Phenyl ring |

This table represents generalized potential interactions based on the known structure of α-mannosidase active sites and the chemical properties of the substrate.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, allowing for the analysis of its behavior and stability over time. These simulations solve Newton's equations of motion for the atoms in the system, offering insights that are not available from static docking poses.

Analysis of Dynamic Behavior and Conformational Stability of Enzyme-Substrate Complexes

MD simulations of the 2-chloro-4-nitrophenyl-α-D-mannopyranoside-α-mannosidase complex would allow researchers to assess the stability of the docked pose. Key analyses include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over the simulation time. A stable complex would show minimal fluctuations in RMSD after an initial equilibration period. nih.gov Furthermore, these simulations can reveal the flexibility of different parts of the enzyme and the substrate, highlighting regions that may undergo conformational changes upon binding.

Elucidation of Conformational Changes During Catalysis

MD simulations are particularly powerful for studying the conformational changes that occur during the enzymatic reaction. For glycosidases like α-mannosidase, the substrate's mannose ring is known to undergo conformational changes along the reaction pathway. bohrium.com MD simulations can trace these changes, for example, from a chair conformation in the bound state to a skew-boat or half-chair conformation in the transition state. researchgate.netbohrium.com These computational studies can thus provide a detailed, atomistic picture of the catalytic cycle.

Quantum Mechanical and Hybrid QM/MM Calculations

To study the chemical reactions involved in catalysis, such as bond breaking and formation, quantum mechanical (QM) methods are necessary. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations offer a powerful approach by treating the chemically active region (the substrate and key active site residues) with a high level of QM theory, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. wordpress.com

QM/MM studies on α-mannosidases have been instrumental in elucidating the catalytic mechanism. bohrium.comnih.gov These studies can map the entire free energy surface of the reaction, identifying the transition states and intermediates. bohrium.comresearchgate.net For the hydrolysis of 2-chloro-4-nitrophenyl-α-D-mannopyranoside, a QM/MM simulation would model the nucleophilic attack of a catalytic residue on the anomeric carbon of the mannose ring and the subsequent departure of the 2-chloro-4-nitrophenolate leaving group. Such calculations provide invaluable details about the electronic rearrangements that occur during catalysis and the precise roles of the active site residues in stabilizing the transition state. bohrium.comnih.gov

Detailed Electronic Structure and Reaction Energetics of Enzymatic Cleavage

While specific quantum mechanics/molecular mechanics (QM/MM) studies focusing exclusively on 2-chloro-4-nitrophenyl-α-D-mannopyranoside are not extensively documented in publicly available literature, significant insights can be drawn from computational analyses of the closely related and widely studied substrate, 4-nitrophenyl-α-D-mannopyranoside. These studies reveal key aspects of the electronic structure and the energetic landscape of the enzymatic cleavage process.

The electronic structure of the 2-chloro-4-nitrophenyl leaving group is a critical determinant of the substrate's reactivity. The presence of the electron-withdrawing nitro group (-NO2) and the chloro group (-Cl) significantly influences the electronic distribution within the phenyl ring. This electron-withdrawing nature acidifies the phenolic proton, making the 2-chloro-4-nitrophenolate a good leaving group upon glycosidic bond cleavage. The characteristic absorbance of the released 2-chloro-4-nitrophenol (B164951), typically monitored around 405 nm, is a direct consequence of its electronic structure and is fundamental to its use in colorimetric assays. nih.gov

Computational studies on related nitrophenyl-glycosides using methods like QM/MM have elucidated the energetics of the enzymatic hydrolysis. These models can predict the reaction pathway and the associated energy barriers. For instance, QM/MM and metadynamics simulations on bacterial α-mannosidases have shown that the enzyme actively distorts the sugar ring from its ground-state chair conformation to a more reactive conformation, such as a skew-boat or envelope, to facilitate catalysis. This distortion, coupled with the electronic stabilization of the transition state by active site residues, significantly lowers the activation energy of the cleavage reaction compared to the uncatalyzed hydrolysis in solution.

| Parameter | Description | Significance in Enzymatic Cleavage |

| Leaving Group pKa | The acidity of the 2-chloro-4-nitrophenol leaving group. | A lower pKa indicates a more stable anion, making it a better leaving group and facilitating the cleavage of the glycosidic bond. |

| Glycosidic Bond Length | The distance between the anomeric carbon of mannose and the oxygen of the phenoxy group. | In the enzyme active site, this bond may be elongated in the transition state, indicating a weakening of the bond prior to cleavage. |

| Mulliken or NBO Charges | Distribution of electron density on the atoms of the substrate. | Changes in charge distribution upon binding to the enzyme and during the reaction reveal the electronic rearrangements that occur during catalysis. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the enzymatic cleavage to occur. | A lower activation energy, facilitated by the enzyme, results in a faster reaction rate. |

This table presents a conceptual framework for the types of data obtained from computational studies on nitrophenyl-glycoside cleavage.

Computational Modeling of Transition States in Hydrolysis Reactions

The hydrolysis of the glycosidic bond in 2-chloro-4-nitrophenyl-α-D-mannopyranoside by α-mannosidase proceeds through a highly transient and unstable transition state. Computational modeling, particularly using QM/MM methods, is indispensable for characterizing the geometry and energetics of these fleeting structures.

For α-mannosidases, the generally accepted mechanism involves a two-step, double-displacement reaction for retaining enzymes or a single-step, inverting mechanism for inverting enzymes, both of which proceed through an oxocarbenium ion-like transition state. QM/MM simulations of related enzymes have shown that the mannose ring in the transition state adopts a distorted conformation, such as a ³H₄ or an E₅ envelope, which allows for optimal orbital overlap for the breaking of the glycosidic bond and the formation of the covalent glycosyl-enzyme intermediate (in the case of retaining enzymes) or the attack of a water molecule (in the case of inverting enzymes).

Key features of the transition state that are elucidated through computational modeling include:

Planarization of the Oxocarbenium Ion: The region around the anomeric carbon (C1), the endocyclic oxygen (O5), and the departing leaving group becomes more planar, reflecting the sp²-like character of the anomeric carbon in the oxocarbenium ion.

Elongation of the Glycosidic Bond: The C1-O bond to the 2-chloro-4-nitrophenyl group is significantly stretched compared to the ground state.

Pyramidalization of the Anomeric Carbon: The geometry around the anomeric carbon deviates from tetrahedral towards trigonal planar.

Interaction with Catalytic Residues: The model reveals the precise hydrogen bonding and electrostatic interactions between the substrate and the key amino acid residues (typically aspartate or glutamate) in the active site that stabilize the positive charge development in the transition state.

| Feature | Ground State (Michaelis Complex) | Transition State |

| Anomeric Carbon Geometry | Tetrahedral (sp³) | Trigonal Planar-like (sp²) |

| Glycosidic C-O Bond Length | ~1.4 Å | > 2.0 Å (elongated) |

| Mannose Ring Conformation | Chair (e.g., ⁴C₁) | Distorted (e.g., Skew-boat, Envelope) |

| Charge on Anomeric Carbon | Partially positive | Significantly more positive |

This interactive table conceptualizes the geometric and electronic changes from the ground state to the transition state during enzymatic hydrolysis.

Bioinformatic Approaches in Enzyme and Substrate Design

Bioinformatic approaches are becoming increasingly integral to the fields of enzyme and substrate engineering. While specific bioinformatic studies on 2-chloro-4-nitrophenyl-α-D-mannopyranoside are not prominent, the principles derived from studies on other glycosidases and their substrates are directly applicable.

Enzyme Design:

Computational methods can be used to redesign α-mannosidases to have altered substrate specificity, enhanced catalytic activity, or improved stability. Site-directed mutagenesis, guided by computational predictions, can be used to modify key residues in the active site. For example, residues that make contact with the mannose or the aglycone (the 2-chloro-4-nitrophenyl group) can be mutated to create more favorable interactions or to accommodate different substrates. Homology modeling and molecular docking can be used to build a three-dimensional model of an α-mannosidase and predict how mutations might affect the binding of 2-chloro-4-nitrophenyl-α-D-mannopyranoside. For instance, altering the size or polarity of amino acids in the aglycone binding pocket could modulate the enzyme's affinity for substrates with different leaving groups.

Substrate Design:

Bioinformatic tools can also aid in the design of novel substrates with improved properties. For example, by analyzing the active site of a target α-mannosidase, one could computationally design modifications to the 2-chloro-4-nitrophenyl-α-D-mannopyranoside structure to enhance its binding affinity or to shift its chromogenic properties to a different wavelength. This could involve adding or modifying functional groups on either the mannose moiety or the nitrophenyl ring to create more specific interactions with the enzyme's active site.

| Approach | Application in Enzyme/Substrate Design | Example |

| Homology Modeling | Predicting the 3D structure of an α-mannosidase based on the known structure of a related enzyme. | Building a model of a novel α-mannosidase to understand its active site architecture. |

| Molecular Docking | Predicting the binding mode and affinity of 2-chloro-4-nitrophenyl-α-D-mannopyranoside to an α-mannosidase. | Identifying key amino acid residues involved in substrate recognition. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the enzyme-substrate complex over time. | Assessing the stability of the substrate in the active site and observing conformational changes. |

| Site-Directed Mutagenesis (in silico) | Predicting the effect of specific amino acid mutations on enzyme activity and substrate specificity. | Evaluating whether a mutation would increase or decrease the catalytic efficiency towards 2-chloro-4-nitrophenyl-α-D-mannopyranoside. |

This interactive table outlines common bioinformatic approaches and their applications in the context of α-mannosidase and its substrates.

Advanced Analytical Techniques in Research with 2 Chloro 4 Nitrophenyl α D Mannopyranoside

Spectrophotometric and Spectroscopic Methods for Product Detection and Reaction Monitoring

The primary application of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside lies in its role as a chromogenic substrate. biosynth.com Enzymatic hydrolysis of this compound by α-mannosidase releases 2-chloro-4-nitrophenol (B164951), a yellow-colored product. This color change forms the basis of a simple and effective spectrophotometric assay.

The released 2-chloro-4-nitrophenol can be quantified by measuring its absorbance at a specific wavelength, typically around 405 nm. caymanchem.com This allows for the continuous monitoring of the enzymatic reaction, providing real-time data on the rate of product formation. The intensity of the color is directly proportional to the amount of 2-chloro-4-nitrophenol produced, which in turn reflects the activity of the α-mannosidase enzyme.

This method has been successfully employed to characterize the activity of various α-amylases, including those from human pancreas and saliva. caymanchem.com The principle has also been extended to other similar substrates, such as 2-chloro-4-nitrophenyl-α-D-maltotrioside, for assaying α-amylase activity. caymanchem.comnih.gov In such assays, the reaction is often terminated at specific time points, and the absorbance is measured to determine the initial reaction velocity.

Magnetic Resonance Spectroscopy (MRS) has also been utilized in studies involving derivatives of 2-chloro-4-nitrophenyl glycosides to elucidate the chemical structures of reaction products and understand substrate specificity. nih.gov

Key Parameters for Spectrophotometric Analysis:

| Parameter | Value | Reference |

| Wavelength for Detection | 405 nm | caymanchem.com |

| Product Detected | 2-chloro-4-nitrophenol | caymanchem.com |

| Application | α-Amylase Activity Assay | caymanchem.comnih.gov |

Chromatographic Separation Techniques for Reaction Product Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of reaction mixtures containing 2-Chloro-4-nitrophenyl-α-D-mannopyranoside and its hydrolysis products. HPLC allows for the efficient separation, identification, and quantification of the unreacted substrate, the chromogenic product (2-chloro-4-nitrophenol), and the sugar moiety (α-D-mannopyranose).

The purity of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside and related compounds is often assessed using HPLC, with purity levels of ≥95% being reported. sigmaaldrich.com This ensures the reliability of kinetic data obtained from enzymatic assays.

In research involving modified versions of these substrates, such as 2-chloro-4-nitrophenyl β-D-maltopentaosides, HPLC is crucial for analyzing the product profiles of enzymatic hydrolysis. nih.gov This technique can distinguish between different oligosaccharide products, providing insights into the specific cleavage patterns of enzymes like human α-amylases. nih.govnih.gov

Reported Purity of Related Compounds by HPLC:

| Compound | Purity (HPLC) |

| 2-Chloro-4-nitrophenyl-α-D-maltotrioside | ≥95% sigmaaldrich.com |

| 2-Chloro-4-nitrophenyl-α-D-maltotrioside | ≥96.0% sigmaaldrich.com |

Capillary Electrophoresis and Dynamic Frontal Analysis for Kinetic Studies

While direct mentions of capillary electrophoresis (CE) and dynamic frontal analysis (DFA) specifically with 2-Chloro-4-nitrophenyl-α-D-mannopyranoside are not prevalent in the provided search results, these techniques are highly relevant for detailed kinetic studies of enzymes that utilize this substrate.

Capillary electrophoresis offers a high-resolution method for separating charged molecules, making it suitable for analyzing the products of enzymatic reactions. It can be used to determine kinetic parameters by monitoring the formation of the charged product, 2-chloro-4-nitrophenolate, at different substrate concentrations. The high separation efficiency and low sample consumption of CE make it an attractive alternative to traditional methods.

Dynamic frontal analysis is a technique used to study binding kinetics and affinity. In the context of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside, DFA could potentially be used to investigate the binding affinity of α-mannosidase to its substrate. This would involve continuously flowing a solution of the substrate over a small amount of the immobilized enzyme and measuring the concentration of the substrate in the eluate.

The application of these advanced techniques can provide a more comprehensive understanding of the enzyme kinetics and mechanisms involved in the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside.

Q & A

Q. How is 2-Chloro-4-nitrophenyl-α-D-mannopyranoside utilized as a chromogenic substrate in enzyme assays?

Methodological Answer: This compound acts as a synthetic glycoside substrate for α-mannosidases. Upon enzymatic hydrolysis, the aglycone moiety (2-chloro-4-nitrophenol) is released, producing a yellow chromophore detectable at 405 nm via spectrophotometry. Researchers typically:

- Prepare a reaction buffer (e.g., pH 4.5–5.5 for α-mannosidase activity).

- Add substrate at a saturating concentration (e.g., 1–5 mM) to ensure zero-order kinetics.

- Monitor absorbance changes over time to calculate enzyme activity (ΔA/min) using the molar extinction coefficient of 2-chloro-4-nitrophenol (ε ≈ 12,500 M⁻¹cm⁻¹ at 405 nm) .

- Include controls (e.g., substrate-only and enzyme-only blanks) to account for non-specific hydrolysis or background absorbance .

Table 1: Key Parameters for Enzyme Assays

| Parameter | Value | Reference |

|---|---|---|

| Detection wavelength | 405 nm | |

| Optimal pH range | 4.5–5.5 | |

| Substrate solubility | ≥50 mg/mL in DMF/DMSO |

Q. What are the structural features of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside that influence enzyme specificity?

Methodological Answer: The compound’s α-linked mannose configuration and electron-withdrawing substituents (chloro and nitro groups) enhance substrate-enzyme interactions:

- Chlorine atom : Increases electrophilicity of the glycosidic bond, accelerating hydrolysis rates .

- Nitro group : Stabilizes the transition state during enzymatic cleavage, improving sensitivity .

- Benzylidene or acetyl modifications (e.g., 4,6-O-cyclohexylidene derivatives): Protect hydroxyl groups, directing enzyme specificity toward specific glycosidic linkages .

Researchers can validate specificity using inhibition assays with mannose analogs or competitive substrates (e.g., 4-nitrophenyl-β-D-mannopyranoside) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives for studying glycosyltransferase activity?

Methodological Answer: Derivatives like 6-O-(2,3,4,6-tetraacetyl-α-D-mannopyranosyl) analogs are synthesized to mimic natural glycosylation substrates:

- Regioselective acylation : Use lipase-catalyzed reactions (e.g., Novozym® 435) with vinyl acetate to acetylate specific hydroxyl groups while retaining the nitrophenyl chromophore .

- Benzylidene protection : Introduce 4,6-O-benzylidene groups via acid-catalyzed reactions (e.g., fluoroboric acid) to block undesired hydroxyl reactivity .

- Purification : Employ silica gel chromatography with gradients of ethyl acetate/petroleum ether to isolate intermediates .

Table 2: Synthesis Optimization Strategies

| Step | Reagent/Condition | Outcome | Reference |

|---|---|---|---|

| Acylation | Vinyl acetate, Novozym® 435 | 90% yield of 6-O-acetyl derivative | |

| Benzylidene protection | Fluoroboric acid, CH₂Cl₂ | Crystallizable product |

Q. How should researchers address contradictions in kinetic data obtained under varying pH or temperature conditions?

Methodological Answer: Discrepancies in kinetic parameters (e.g., Km, Vmax) often arise from:

- Enzyme denaturation : Validate enzyme stability via circular dichroism or activity assays under test conditions .

- Substrate solubility issues : Pre-dissolve the compound in DMSO (≤5% final concentration) to avoid aggregation .

- Non-linear kinetics : Use Hill plot analysis to identify cooperative effects or allosteric modulation .

Case Study : Contradictory Vmax values at pH 5.0 vs. 6.0 may indicate protonation of catalytic residues. Perform pH-rate profiling and compare with computational docking models of the enzyme-substrate complex .

Q. What advanced applications does this compound have in glycobiology research?

Methodological Answer: Beyond enzyme assays, the compound is used to:

- Study glycosylation pathways : Incorporate radiolabeled derivatives (e.g., ³H-mannose) to track oligosaccharide processing in cell lysates .

- Screen inhibitors : Perform high-throughput screening using microplate readers to identify α-mannosidase inhibitors for lysosomal storage disease therapy .

- Engineer enzymes : Use directed evolution to create α-mannosidase variants with altered substrate specificity, validated via Michaelis-Menten kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.